
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is a heterocyclic organic compound that features a quinoline core structure with an ethyl group and a nitromethylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline typically involves the reaction of 1-ethylquinoline with nitromethane under basic conditions. The reaction is facilitated by the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the nitromethane, allowing it to act as a nucleophile and attack the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine or other reduced forms.
Substitution: The ethyl group or other positions on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(nitromethylene)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a quinoline ring.
1-Ethyl-2-nitrobenzene: Lacks the heterocyclic structure but contains similar functional groups.
Uniqueness: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is unique due to its combination of a quinoline core with a nitromethylene group, providing distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-ethyl-2-(nitromethylidene)quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-11(9-14(15)16)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
CYQUSFIMZDKOLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C[N+](=O)[O-])C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


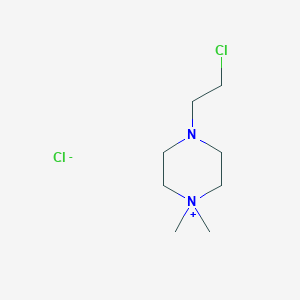
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
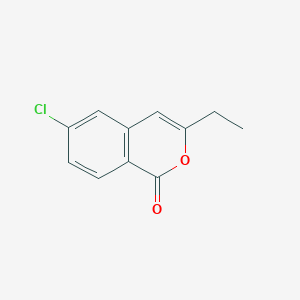

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
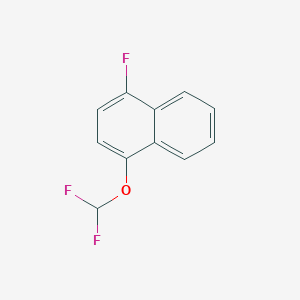


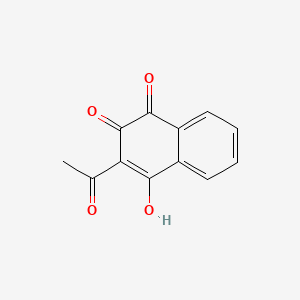
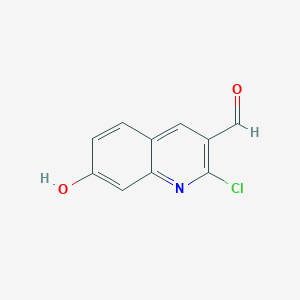

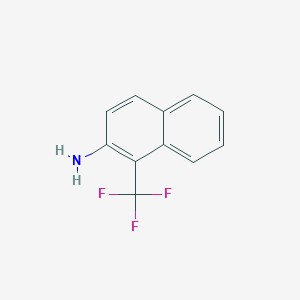

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
